BenchChemオンラインストアへようこそ!

THK-523

PET Imaging Alzheimer's Disease Tauopathy

THK-523 is a foundational, quinoline-based tau PET ligand for Alzheimer's research. Its high selectivity for tau fibrils over Aβ plaques eliminates confounding amyloid signals, providing a validated benchmark for binding assays. The established Ki (59.30 nM) and in vivo brain pharmacokinetics enable quantitative assessment of new candidates against a robust standard. A disclosed synthetic route facilitates isotope labeling, making it a critical reference standard for assay development and mechanistic studies.

Molecular Formula C17H15FN2O
Molecular Weight 282.31 g/mol
CAS No. 1354653-91-0
Cat. No. B3027690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHK-523
CAS1354653-91-0
Molecular FormulaC17H15FN2O
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N
InChIInChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2
InChIKeyZGJOXECWZKCGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THK-523 (CAS 1354653-91-0): A Foundational Tau-Selective PET Tracer for Alzheimer's Disease Research and Procurement


THK-523 is a quinoline-based, small-molecule radiotracer labeled with Fluorine-18 ([18F]THK-523) developed for the noninvasive in vivo imaging of tau protein aggregates in Alzheimer's disease (AD) [1]. It is characterized by its selective binding to tau fibrils, particularly paired helical filaments (PHF), over amyloid-beta (Aβ) plaques [2]. As a first-generation tau PET ligand, THK-523 was pivotal in establishing the feasibility of tau-specific PET imaging, demonstrating brain penetration and target engagement [3].

Why In-Class Substitution of THK-523 with Other Tau Tracers Fails: A Quantitative Rationale


Procurement of tau PET tracers cannot rely on simple class substitution, as significant differences in binding affinity, target selectivity, and brain pharmacokinetics directly impact experimental validity and clinical translatability. While THK-523 serves as a foundational tau-selective ligand, subsequent compounds like THK-5105 and THK-5117, though structurally related, exhibit quantitatively different affinities and clearance profiles [1]. Furthermore, substituting THK-523 with amyloid-binding agents like PiB or BF-227 would lead to entirely erroneous conclusions, as these compounds show a high affinity for Aβ plaques rather than tau fibrils, a fundamental distinction proven by comparative autoradiography [2].

Quantitative Evidence Guide: Verifiable Differentiation of THK-523 Against Comparators


THK-523 vs. Amyloid Tracers (PiB, BF-227, FDDNP): Differential Affinity for Tau over Aβ Fibrils

[18F]THK-523 demonstrates a unique binding profile, exhibiting a higher affinity for tau fibrils (K18ΔK280-tau) than for amyloid-beta (Aβ42) fibrils. In contrast, the amyloid imaging agents PiB, BF-227, and FDDNP show a higher affinity for Aβ fibrils over tau fibrils [1].

PET Imaging Alzheimer's Disease Tauopathy Amyloid-Beta

THK-523 vs. THK-5105 and THK-5117: Binding Affinity for Tau Aggregates in AD Brain Homogenates

In competitive binding assays against tau-rich AD brain homogenates, the later-generation compounds THK-5105 and THK-5117 demonstrate significantly higher binding affinity than THK-523 [1].

PET Tracer Development Tau Aggregates Binding Affinity Structure-Activity Relationship

THK-523 vs. THK-5105 and THK-5117: In Vivo Brain Pharmacokinetics in Mice

[18F]THK-523 exhibits slower clearance from the brain in normal mice compared to the optimized derivatives THK-5105 and THK-5117, which show abundant initial brain uptake and faster washout [1].

Biodistribution Pharmacokinetics Brain Uptake Clearance

THK-523 in Human Imaging: Differential Regional Retention and White Matter Binding Compared to PiB

In human AD patients, [18F]THK-523 retention was significantly higher in the temporal, parietal, orbitofrontal, and hippocampal regions compared to healthy controls and patients with semantic dementia [1]. This pattern did not correlate with Aβ distribution as assessed by 11C-PiB and instead followed the known distribution of tau pathology [1]. However, a significant limitation was its very high retention in white matter across all participants, which was significantly higher than in grey matter and precluded simple visual inspection of images [1].

Clinical PET Human Brain Imaging Tau Distribution White Matter Binding

THK-523 Selectivity for AD Tau (PHF) vs. Non-AD Tauopathies and α-Synuclein

Immunohistochemical analysis reveals that THK-523 selectively labels tau-containing lesions (neurofibrillary tangles and neuropil threads) in the hippocampus and frontal regions of AD brains but fails to label tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). It also does not label α-synuclein-containing Lewy bodies in Parkinson's disease (PD) brain sections [1].

Tauopathy Neuropathology Parkinson's Disease Differential Diagnosis

Validated Application Scenarios for THK-523 Based on Quantitative Evidence


Reference Standard for In Vitro Binding and Autoradiography Assays in Tauopathy Research

THK-523 serves as a robust, well-characterized reference standard for in vitro binding assays and autoradiography studies aimed at quantifying tau aggregates in post-mortem AD brain tissue. Its high selectivity for tau over Aβ, as demonstrated by direct comparison with amyloid tracers [1], ensures that the measured signal is specific to tau pathology. The established Ki values (59.30 nM for tau aggregates) provide a quantitative benchmark for validating new compounds or assessing tau burden in experimental models [2].

Pharmacokinetic Baseline for Optimizing Next-Generation Tau PET Tracers

The in vivo brain pharmacokinetic profile of [18F]THK-523, characterized by a brain uptake of 2.62% ± 0.39% ID·g⁻¹ at 2 min post-injection and slower clearance [3], serves as a crucial baseline for the development and optimization of next-generation tau PET tracers. By comparing new candidates against THK-523's quantitative biodistribution data, researchers can objectively assess improvements in brain uptake, clearance rates, and overall signal-to-background ratios, as has been demonstrated with THK-5105 and THK-5117 [4].

Ex Vivo and In Vivo Validation Tool for AD-Specific Tau Pathology in Transgenic Mouse Models

For studies utilizing tau transgenic mouse models of AD, THK-523 is a validated tool for confirming the presence and spatial distribution of AD-like tau pathology. MicroPET studies have shown higher brain retention of [18F]THK-523 in tau transgenic mice compared to wild-type littermates or APP/PS1 mice (an Aβ model) [5], corroborating its in vivo selectivity. Its inability to label non-AD tauopathies [6] makes it particularly valuable for AD-focused preclinical research, reducing confounding signals from other protein aggregates.

Precursor for Isotopic Labeling in Mechanistic and Metabolic Studies

A disclosed synthetic route for THK-523 allows for its adaptation to 13C- and D-isotope labeling via a Pd-catalyzed carbonylative Sonogashira coupling and a reductive ring-closing step [7]. This enables the production of stable isotope-labeled THK-523 for use as an internal standard in mass spectrometry-based assays or for conducting detailed mechanistic and metabolic studies of tau ligand binding and disposition, offering a procurement advantage over compounds lacking established labeling protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for THK-523

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.